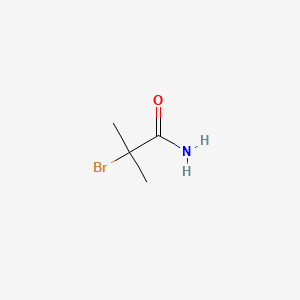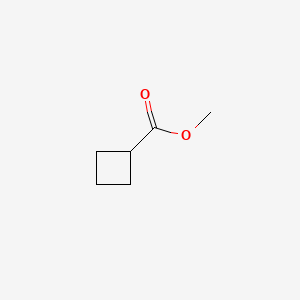
2-(2-Aminothiazol-5-yl)acetic acid
説明
“2-(2-Aminothiazol-5-yl)acetic acid” is a compound with the CAS Number: 52454-66-7 and a molecular weight of 158.18 . It is also known as “(2-amino-1,3-thiazol-5-yl)acetic acid” and is stored at room temperature . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been reported in various studies . For instance, one method involves the reaction of 2-amino ethyl esters with appropriate acylating agents . Another method involves the reaction of 2-aminothiazole with barbituric acid or N,N′-dimethyl barbituric acid and aromatic substituted aldehydes in ethanol .Molecular Structure Analysis
The molecular structure of “2-(2-Aminothiazol-5-yl)acetic acid” is represented by the linear formula C5H6N2O2S . The InChI Code is 1S/C5H6N2O2S/c6-5-7-2-3 (10-5)1-4 (8)9/h2H,1H2, (H2,6,7) (H,8,9) .Physical And Chemical Properties Analysis
“2-(2-Aminothiazol-5-yl)acetic acid” is a pale-yellow to yellow-brown solid . The physical and chemical properties of a similar compound, “2-(2-Aminothiazol-4-yl)acetic acid”, include a melting point of 238°C and a boiling point of 482°C.科学的研究の応用
Anticancer
Field : Medical and Pharmaceutical Research
Application : 2-Aminothiazole derivatives have been found to exhibit anticancer properties .
Methods : The specific methods of application or experimental procedures vary depending on the specific type of cancer being targeted. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
Results : While the specific results depend on the derivative and the type of cancer, generally, these compounds have shown promise in inhibiting the growth of cancer cells .
Antioxidant
Field : Medical and Pharmaceutical Research
Application : 2-Aminothiazole derivatives can act as antioxidants .
Methods : These compounds are typically synthesized and then tested for their antioxidant properties using various assays .
Results : The specific results can vary, but generally, these compounds have demonstrated significant antioxidant activity .
Antimicrobial
Field : Medical and Pharmaceutical Research
Application : 2-Aminothiazole derivatives have been found to have antimicrobial properties .
Methods : These compounds are typically synthesized and then tested against various types of bacteria and fungi .
Results : The specific results can vary, but generally, these compounds have shown significant antimicrobial activity .
Anti-inflammatory
Field : Medical and Pharmaceutical Research
Application : 2-Aminothiazole derivatives can act as anti-inflammatory agents .
Methods : These compounds are typically synthesized and then tested for their anti-inflammatory properties using various assays .
Results : The specific results can vary, but generally, these compounds have demonstrated significant anti-inflammatory activity .
Electrochemical Sensor
Application : 2-Amino-4-thiazoleacetic acid has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes, for the voltammetric determination of copper ions .
Methods : The compound is used to modify glassy carbon electrodes, which are then used in voltammetric assays to determine the concentration of copper ions .
Results : The specific results can vary, but generally, these modified electrodes have shown promise in accurately determining the concentration of copper ions .
Coordination Compounds
Application : It can be used as a ligand to form coordination compounds with metal ions .
Methods : The compound can react with metal ions to form coordination compounds .
Results : The specific results can vary, but generally, these coordination compounds have a wide range of applications .
Electrochemical Synthesis
Application : 2-Amino-4-thiazoleacetic acid has been used in the electrochemical synthesis of novel thiazole-based copolymers with 2-aminothiazole .
Methods : The compound is used in an electrochemical process to synthesize new thiazole-based copolymers .
Results : The specific results can vary, but generally, these copolymers have shown promise in various applications .
Coordination Chemistry
Application : It can be used as a ligand to form coordination compounds with metal ions .
Methods : The compound can react with metal ions to form coordination compounds .
Results : The specific results can vary, but generally, these coordination compounds have a wide range of applications .
Safety And Hazards
The safety information for “2-(2-Aminothiazol-5-yl)acetic acid” includes hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMXAGCLCGUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200453 | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-5-yl)acetic acid | |
CAS RN |
52454-66-7 | |
| Record name | 2-Amino-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminothiazol-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















